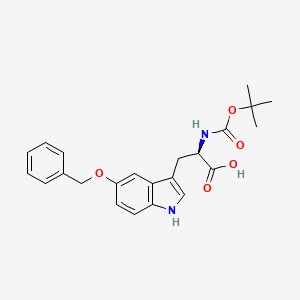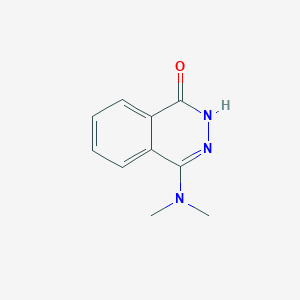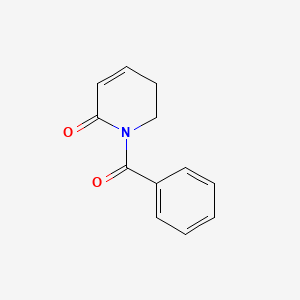![molecular formula C8H8INO B13030089 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)
8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of an iodine atom at the 8th position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of 2-iodophenol with an appropriate amine and formaldehyde. One common method includes the following steps:
Starting Materials: 2-Iodophenol, formaldehyde, and an amine (such as ethanolamine).
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Cyclization: The mixture is heated to promote cyclization, forming the benzoxazine ring.
Industrial Production Methods: Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples. This approach enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzoxazines: Products with various functional groups replacing the iodine atom.
Quinone Derivatives: Formed through oxidation reactions.
Hydroxy Derivatives: Formed through reduction reactions
Scientific Research Applications
Medicinal Chemistry: It exhibits potential as an anticancer agent, antibacterial, and anticonvulsant.
Material Science: Benzoxazine polymers derived from this compound are used in the production of high-performance materials due to their excellent thermal stability and flame resistance.
Neuropharmacology: It acts as a 5-HT6 receptor antagonist, making it a candidate for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets:
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Antibacterial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis.
Neuropharmacological Effects: As a 5-HT6 receptor antagonist, it modulates neurotransmitter release, which can improve cognitive function and reduce symptoms of neurological disorders
Comparison with Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its anticancer activity.
3,4-Dihydro-2H-benzo[b][1,4]oxazine Derivatives: These compounds also exhibit 5-HT6 receptor antagonistic activity and are used in neuropharmacology.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione: Exhibits herbicidal activity.
Uniqueness: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
8-iodo-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H8INO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 |
InChI Key |
WDZSRWJRKDVQJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)

![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)



![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)

![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)

